molecular formula C20H15N3O5 B3011517 3-(4-(2,5-Dioxopyrrolidin-1-yl)benzamido)benzofuran-2-carboxamide CAS No. 867041-56-3

3-(4-(2,5-Dioxopyrrolidin-1-yl)benzamido)benzofuran-2-carboxamide

Cat. No.: B3011517
CAS No.: 867041-56-3
M. Wt: 377.356
InChI Key: SGOCUJZCCZWLRL-UHFFFAOYSA-N
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Description

3-(4-(2,5-Dioxopyrrolidin-1-yl)benzamido)benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzofuran core linked to a benzamido group, which is further connected to a 2,5-dioxopyrrolidin-1-yl moiety

Preparation Methods

The synthesis of 3-(4-(2,5-Dioxopyrrolidin-1-yl)benzamido)benzofuran-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Benzamido Group: The benzamido group is introduced via amide bond formation, often using reagents like carbodiimides or coupling agents.

    Introduction of the 2,5-Dioxopyrrolidin-1-yl Moiety: This step involves the reaction of the intermediate compound with 2,5-dioxopyrrolidin-1-yl derivatives under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing automated synthesis equipment and stringent quality control measures .

Chemical Reactions Analysis

3-(4-(2,5-Dioxopyrrolidin-1-yl)benzamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-(4-(2,5-Dioxopyrrolidin-1-yl)benzamido)benzofuran-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-(2,5-Dioxopyrrolidin-1-yl)benzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to selectively degrade certain proteins, such as KRAS G12D/V and MDM2, by suppressing their signaling pathways without causing non-specific cytotoxic effects. This protein-slaying approach occurs without ubiquitination and bypasses the need for an E3 ligase .

Comparison with Similar Compounds

3-(4-(2,5-Dioxopyrrolidin-1-yl)benzamido)benzofuran-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for further research and development .

Properties

IUPAC Name

3-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O5/c21-19(26)18-17(13-3-1-2-4-14(13)28-18)22-20(27)11-5-7-12(8-6-11)23-15(24)9-10-16(23)25/h1-8H,9-10H2,(H2,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOCUJZCCZWLRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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